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Compound of Interest

Compound Name: 3-Fluoro-p-anisaldehyde

Cat. No.: B1294953

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluoro-p-anisaldehyde (also known as 3-Fluoro-4-methoxybenzaldehyde), a key intermediate
in pharmaceutical and agrochemical research. This document is intended for researchers,
scientists, and professionals in drug development, offering detailed spectroscopic data (NMR,
IR, MS), experimental protocols, and a workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Fluoro-p-anisaldehyde (CAS
No: 351-54-2, Molecular Formula: CsH7FO2, Molecular Weight: 154.14 g/mol ).[1][2]

Table 1: *H NMR Spectroscopic Data

Chemical Shift () L Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
9.84 s - Aldehyde H (CHO)
7.65 dd 8.5,20 Aromatic H
7.58 dd 11.5,2.0 Aromatic H
7.15 t 8.5 Aromatic H
3.95 S - Methoxy H (OCHs)
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Solvent: CDCls. Instrument: Varian A-60D.[1]

= 13 1
Chemical Shift (8) ppm Assignment
189.5 Aldehyde C (CHO)
158.0 (d, J = 250 Hz) C-F
154.0 C-OCHs
129.5 Aromatic CH
128.0 (d, J =5 Hz) Aromatic C-CHO
115.0 (d, J =20 H2) Aromatic CH
112.5 Aromatic CH
56.0 Methoxy C (OCHs)

Solvent: Not specified. Source: Aldrich Chemical Company, Inc.[1]

Table 3: Infrared (IR) SpectroscopicData

Wavenumber (cm—?) Intensity Assignment

2920 Strong C-H stretch (aromatic)
2850 Medium C-H stretch (aldehyde)
1690 Strong C=0 stretch (carbonyl)
1610, 1510 Medium C=C stretch (aromatic)
1270 Strong C-O stretch (ether)
1120 Strong C-F stretch

Technique: Attenuated Total Reflectance (ATR) - Neat.[1]

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity Assighment

154 High [M]* (Molecular ion)
153 High [M-H]*

125 Medium [M-CHOJ*

95 High [M-CHO-OCH:]*
77 Medium [CeHs]+

lonization Method: Electron lonization (El).[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: 5-10 mg of 3-Fluoro-p-anisaldehyde was dissolved in approximately
0.7 mL of deuterated chloroform (CDCIs) in a 5 mm NMR tube.

e Instrumentation: A Varian A-60D NMR spectrometer was used.

e 1H NMR Acquisition: The spectrum was acquired with a 30° pulse angle, an acquisition time
of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good
signal-to-noise ratio.

e 13C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence.

o Data Processing: The raw data (FID) was Fourier transformed, and the resulting spectrum
was phase-corrected. The chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation: A small amount of the solid 3-Fluoro-p-anisaldehyde sample was
placed directly onto the diamond crystal of an ATR accessory.

 Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used.[1]

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methoxybenzaldehyde
https://www.docbrown.info/page06/spectra/benzaldehyde-ms.htm
https://www.benchchem.com/product/b1294953?utm_src=pdf-body
https://www.benchchem.com/product/b1294953?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methoxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Data Acquisition: The spectrum was recorded from 4000 to 600 cm~* with a resolution of 4
cm~1, 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum
of the clean ATR crystal was recorded prior to the sample measurement.

Data Processing: The resulting spectrum was baseline corrected.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 3-Fluoro-p-anisaldehyde was prepared in a volatile
organic solvent (e.g., methanol or dichloromethane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (El) source was used.

Gas Chromatography (GC) Conditions: A non-polar capillary column was used. The oven
temperature was programmed to ramp from an initial temperature to a final temperature to
ensure good separation.

Mass Spectrometry (MS) Conditions: The El source was operated at 70 eV. The mass
analyzer was set to scan a mass range of m/z 40-400.

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion
and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-

Fluoro-p-anisaldehyde.
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Spectroscopic Analysis Workflow for 3-Fluoro-p-anisaldehyde
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Caption: Workflow for spectroscopic analysis of 3-Fluoro-p-anisaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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